[(2-Fluoropyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(2-Fluoropyridin-4-yl)methylpropanedinitrile is a fluorinated organic compound with the molecular formula C₁₂H₉F₄N₃. This compound is characterized by the presence of both fluoropyridine and trifluoropropyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-4-yl)methylpropanedinitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the trifluoropropyl and propanedinitrile groups.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450–500°C) . These methods are scalable and can produce significant yields of the desired fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-4-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(2-Fluoropyridin-4-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-4-yl)methylpropanedinitrile involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as an imaging agent .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the trifluoropropyl and propanedinitrile groups.
3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the fluoropyridine moiety.
4-Fluorobenzonitrile: Contains a fluorine atom and a nitrile group but on a benzene ring instead of a pyridine ring.
Uniqueness
(2-Fluoropyridin-4-yl)methylpropanedinitrile is unique due to the combination of its fluoropyridine and trifluoropropyl groups, which impart distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for use in various scientific and industrial applications .
Properties
CAS No. |
647840-02-6 |
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Molecular Formula |
C12H9F4N3 |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
2-[(2-fluoropyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-10-5-9(1-4-19-10)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
InChI Key |
BCGLTOJSLVALDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(CCC(F)(F)F)(C#N)C#N)F |
Origin of Product |
United States |
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